2/'-O-Methyl-N2-Isobutyryl-5/'-O-DMT-Guanosine
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Overview
Description
2’-O-Methyl-N2-Isobutyryl-5’-O-DMT-Guanosine is a modified nucleoside derivative of guanosine. It is characterized by the presence of a 2’-O-methyl group, an N2-isobutyryl group, and a 5’-O-(4,4’-dimethoxytrityl) group. This compound is primarily used in the synthesis of RNA derivatives and has applications in biochemical and nanotechnology studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methyl-N2-Isobutyryl-5’-O-DMT-Guanosine involves several key steps:
Oxime Opening: The synthesis begins with the oxime opening of the 5’ position of guanosine.
Methylation: The 2’ position is then methylated to introduce the 2’-O-methyl group.
Isobutyrylation: The N2 position is modified with an isobutyryl group.
Dimethoxytritylation: Finally, the 5’ position is protected with a 4,4’-dimethoxytrityl (DMT) group
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, often exceeding 98% as determined by HPLC .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methyl-N2-Isobutyryl-5’-O-DMT-Guanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the 2’ and 5’ positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like ammonia or amines are employed in substitution reactions
Major Products
The major products formed from these reactions include various modified nucleosides and nucleotides, which are used in further biochemical applications .
Scientific Research Applications
2’-O-Methyl-N2-Isobutyryl-5’-O-DMT-Guanosine has a wide range of applications in scientific research:
Mechanism of Action
The compound acts as an activator of ribonucleotide reductase and DNA polymerase. Its anticancer activity may be attributed to its ability to inhibit the synthesis of diphosphate nucleotides, thereby interfering with DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: Similar in structure but lacks the 2’-O-methyl group.
5’-O-DMT-N2-isobutyryl-2’-O-(2-methoxyethyl)guanosine: Contains a 2’-O-(2-methoxyethyl) group instead of the 2’-O-methyl group.
DMT-dG(ib) Phosphoramidite: A phosphoramidite derivative used in oligonucleotide synthesis.
Uniqueness
2’-O-Methyl-N2-Isobutyryl-5’-O-DMT-Guanosine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to form stable RNA derivatives makes it particularly valuable in biochemical and nanotechnology research .
Properties
CAS No. |
1239669-73-8 |
---|---|
Molecular Formula |
C36H39N5O8 |
Molecular Weight |
669.735 |
IUPAC Name |
N-[9-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C36H39N5O8/c1-21(2)32(43)39-35-38-31-28(33(44)40-35)37-20-41(31)34-30(47-5)29(42)27(49-34)19-48-36(22-9-7-6-8-10-22,23-11-15-25(45-3)16-12-23)24-13-17-26(46-4)18-14-24/h6-18,20-21,27,29-30,34,42H,19H2,1-5H3,(H2,38,39,40,43,44)/t27-,29-,30+,34-/m1/s1 |
InChI Key |
ISQLJOGRNUQHJX-LOHKCFAQSA-N |
SMILES |
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC |
Origin of Product |
United States |
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